9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a fused bicyclic scaffold combining a triazole and quinazolinone moiety. Its structure features a diethylamino-substituted phenyl group at position 9, which confers distinct electronic and steric properties. This article focuses on comparing its synthesis, structural features, and pharmacological attributes with analogous compounds.
Properties
Molecular Formula |
C19H23N5O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H23N5O/c1-3-23(4-2)14-10-8-13(9-11-14)18-17-15(6-5-7-16(17)25)22-19-20-12-21-24(18)19/h8-12,18H,3-7H2,1-2H3,(H,20,21,22) |
InChI Key |
ODOAUDLJIGITJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation in Acidic Media
This method involves cyclocondensation of 1H-1,2,4-triazol-5-amine with cyclic ketones bearing the 4-(diethylamino)phenyl substituent. A representative protocol from analogous triazoloquinazolinones involves:
Procedure :
-
1H-1,2,4-Triazol-5-amine (5.95 mmol) and ethyl 2-oxo-cyclohexanecarboxylate (5.95 mmol) are refluxed in acetic acid (10 mL) for 1 hour .
-
The product precipitates upon cooling and is recrystallized from ethanol.
Key Modifications :
-
Substituting the cyclohexanecarboxylate with 4-(diethylamino)phenyl-substituted ketones introduces the target aryl group.
-
Acidic conditions (e.g., acetic acid) facilitate imine formation and cyclization.
Performance :
-
Advantages: Simplicity, scalability.
-
Limitations: Requires pre-functionalized ketones.
Multicomponent Reactions (MCRs) Using Deep Eutectic Solvents (DES)
DES-mediated MCRs offer eco-friendly synthesis. A glucose-pregabalin-urea DES catalyzes quinazolinone formation :
Procedure :
-
4-(Diethylamino)benzaldehyde (1 mmol), dimedone (1 mmol), and 6-amino-1,3-dimethyluracil (1 mmol) are mixed in DES (2 mL).
-
The reaction proceeds at 90°C for 2–60 minutes under solvent-free conditions.
Optimization :
Performance :
Microwave-Assisted Silica-Promoted Synthesis
Microwave irradiation accelerates reactions while silica gel promotes cyclization :
Procedure :
-
4-(Diethylamino)benzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and silica gel (0.5 g) are irradiated (300 W, 120°C) for 10 minutes.
-
The crude product is purified via column chromatography.
Key Findings :
-
Silica gel acts as a solid acid catalyst, enhancing intramolecular cyclization.
-
Microwave irradiation reduces reaction time by 50% compared to conventional heating .
Performance :
Copper-Catalyzed Cyclization for Triazole Formation
Copper(I) catalysts enable regioselective triazole ring formation :
Procedure :
-
2-Azido-4-(diethylamino)benzaldehyde (1 mmol) reacts with propargylamine (1 mmol) in the presence of CuI (10 mol%) and Et₃N (2 eq.) in DMSO at 120°C for 16 hours .
-
Subsequent oxidation with KMnO₄ aromatizes the quinazolinone core.
Mechanistic Insights :
-
CuI facilitates azide-alkyne cycloaddition (CuAAC), forming the triazole ring .
-
Oxidation step critical for converting dihydroquinazolinone to the aromatic form.
Performance :
Anionic Hetero-Domino Reactions for Fused Systems
This method constructs the triazoloquinazolinone core via domino reactions :
Procedure :
-
4-(Diethylamino)phenyl isocyanate (1 mmol) reacts with 2-azidobenzoic acid (1 mmol) in THF at 0°C.
-
The intermediate undergoes base-mediated cyclization (K₂CO₃, DMF, 80°C).
Optimization :
-
Base choice: K₂CO₃ outperforms NaOH in minimizing side reactions .
-
Temperature: 80°C ensures complete cyclization.
Performance :
Comparative Analysis of Methods
| Method | Yield Range | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Cyclocondensation | 70–85% | 1–3 hours | Scalability | Requires pre-functionalized substrates |
| DES-Mediated MCRs | 80–99% | 2–60 minutes | Green chemistry | DES preparation complexity |
| Microwave-Assisted | 75–90% | 10–30 minutes | Energy efficiency | Specialized equipment needed |
| Copper-Catalyzed | 65–87% | 16 hours | Regioselectivity | Multi-step oxidation required |
| Hetero-Domino Reactions | 60–78% | 4–6 hours | Single-pot synthesis | Moderate yields |
Structural Confirmation Techniques
Chemical Reactions Analysis
Types of Reactions
9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce tetrahydroquinazoline derivatives .
Scientific Research Applications
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities attributed to its structural features:
- Anticancer Activity : Studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated effectiveness against a variety of microbial strains due to its ability to disrupt cellular processes in bacteria and fungi.
- Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the applications of this compound in different contexts:
- Cancer Treatment : A study published in Cancer Research demonstrated that derivatives of triazoloquinazolines exhibit potent anticancer effects in vitro and in vivo models by targeting specific oncogenic pathways .
- Antibacterial Activity : Research published in Journal of Medicinal Chemistry highlighted the antibacterial efficacy of triazolo derivatives against resistant strains of bacteria such as Staphylococcus aureus .
- Neuroprotective Effects : Investigations into the neuroprotective properties indicated that compounds similar to 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one could mitigate oxidative stress in neuronal cells .
Mechanism of Action
The mechanism of action of 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to be due to its inhibition of dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) in Plasmodium falciparum . This inhibition disrupts the parasite’s ability to synthesize DNA, leading to its death .
Comparison with Similar Compounds
Structural Analogues by Heterocycle Type
Triazoloquinazolinones
- 9-(4-Hydroxyphenyl)-6,6-dimethyl variant: Synthesized using a reusable catalyst (NGPU) under green conditions, this compound achieves high yields (90–95%) in 15–20 minutes .
- 9-(4-Chlorophenyl) variant : Synthesized via a solvent-free method using p-TSA, this derivative highlights the role of electron-withdrawing substituents. The chloro group may reduce solubility but enhance stability in acidic environments .
Tetrazoloquinazolinones
- 9-(4-Chlorophenyl)-tetrazolo variant: Replacing the triazole with a tetrazole ring alters hydrogen-bonding capacity and metabolic stability. Synthesis involves 5-aminotetrazole under similar solvent-free conditions, yielding 85–90% in 10 minutes .
Key Observations :
- Diethylamino-substituted derivatives may require tailored catalysts due to the bulky substituent.
Pharmacological Activity
- RXFP4 Agonist Activity: A structurally related triazoloquinazolinone (7a) demonstrated selective RXFP4 agonism, with EC₅₀ values in the nanomolar range. Modifications at the 4-position of the phenyl group (e.g., hydroxyl vs. diethylamino) significantly influenced receptor selectivity and potency .
- Electronic Effects: The diethylamino group’s strong electron-donating nature may enhance binding to receptors requiring cationic interactions, unlike chloro or methoxy substituents.
Substituent Impact on Physicochemical Properties
Key Observations :
- The diethylamino group balances solubility and lipophilicity, making the target compound a candidate for oral bioavailability.
- Bulky substituents (e.g., difluoromethoxy) may sterically hinder receptor binding but improve pharmacokinetics .
Biological Activity
The compound 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅
- Molecular Weight : 317.41 g/mol
The structure features a triazoloquinazoline core that has been associated with various biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazolines. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It up-regulates pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins such as Bcl-2, leading to the activation of Caspase 3 and subsequent cell death in colon cancer cell lines (e.g., HT-29) .
- Case Study : In vitro studies demonstrated that compounds similar to 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibited IC50 values in the range of 6.58 to 11.10 µM against HT-29 cells .
Antimicrobial Activity
The triazoloquinazoline derivatives have also shown promising antimicrobial properties:
- Activity Spectrum : These compounds have been tested against various bacteria and fungi. For example, they demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : Some derivatives were reported with MIC values as low as 0.125 µg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial activity. Modifications at specific positions on the triazole ring can either enhance or diminish efficacy .
Summary of Research Findings
| Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | HT-29 (colon cancer) | 6.58 - 11.10 µM | Induction of apoptosis via mitochondrial pathway |
| Antimicrobial | S. aureus, E. coli | 0.125 - 8 µg/mL | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. How can the synthesis of 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one be optimized to improve yield and purity?
- Methodology : Utilize catalytic systems such as deep eutectic solvents (DES) or reusable catalysts like NGPU, which have demonstrated high efficiency in synthesizing triazoloquinazolinone derivatives. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be systematically varied using design-of-experiment (DoE) approaches. Reusability studies of catalysts (e.g., 5 cycles with <10% efficiency loss) can reduce costs and environmental impact .
- Data Support : Comparative studies show DES catalysts achieve yields >85% for analogous compounds, while traditional methods yield <70% (Table 6, Fig. 6) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Combine 1H/13C NMR to confirm the fused triazoloquinazoline core and substituent positions. LC-MS (e.g., m/z analysis) validates molecular weight and purity. X-ray crystallography (if crystals are obtainable) provides definitive 3D structural confirmation, as demonstrated for related triazoloquinazolines .
- Data Support : For similar compounds, 1H NMR chemical shifts in DMSO-d6 typically appear at δ 7.2–8.5 ppm for aromatic protons and δ 2.5–4.0 ppm for diethylamino groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity and interaction mechanisms of this compound?
- Methodology : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to biological targets (e.g., kinases or DNA topoisomerases) based on structural analogs with antitumor activity .
- Data Support : Antitumor activity in related triazoloquinazolines (IC50 values <10 μM against HeLa cells) correlates with methoxyphenyl substituents enhancing lipophilicity and target engagement .
Q. What experimental strategies resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?
- Methodology : Conduct dose-response assays across multiple cell lines (e.g., MCF-7, A549) to validate specificity. Use isothermal titration calorimetry (ITC) to quantify binding constants for putative targets. Cross-reference with structural analogs to isolate substituent effects (e.g., diethylamino vs. methoxy groups) .
- Data Support : Discrepancies in IC50 values (e.g., 5–50 μM) for similar compounds highlight the need for standardized assay conditions (e.g., incubation time, serum concentration) .
Q. How can reaction fundamentals and reactor design principles enhance scalability of triazoloquinazoline synthesis?
- Methodology : Apply continuous-flow chemistry to improve heat/mass transfer and reduce side reactions. Optimize reactor parameters (e.g., residence time, pressure) using kinetic models derived from batch experiments. Membrane separation technologies can purify intermediates in situ, reducing downstream processing .
- Data Support : Pilot-scale studies of analogous heterocycles show flow reactors increase yield by 15–20% compared to batch methods .
Methodological Challenges and Solutions
Q. What safety protocols are critical for handling this compound during synthesis and bioactivity testing?
- Protocols : Use fume hoods and inert atmospheres (N2/Ar) to prevent oxidation. Wear nitrile gloves and PPE to avoid dermal exposure, as sulfanyl-substituted analogs are reported to cause skin irritation . Store in amber vials at −20°C to prevent degradation.
- Data Support : Safety data for structurally similar compounds indicate LD50 >500 mg/kg (oral, rats), but acute toxicity requires adherence to GHS Category 3 guidelines .
Q. How do substituent modifications (e.g., diethylamino vs. methoxy groups) influence the compound’s pharmacokinetic properties?
- Methodology : Synthesize derivatives with systematic substituent variations and assay logP (octanol-water partition), plasma protein binding (via ultrafiltration), and metabolic stability (using liver microsomes). QSAR models can predict absorption/distribution trends .
- Data Support : Methoxy groups increase logP by ~0.5 units compared to diethylamino groups, enhancing blood-brain barrier permeability in rodent models .
Contradictory Data Analysis Framework
- Step 1 : Replicate experiments under identical conditions (e.g., solvent, temperature).
- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm compound identity.
- Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence in biological or catalytic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
